molecular formula C12H17N3O2 B8810621 1-Methyl-4-(4-nitrophenyl)-1,4-diazepane CAS No. 223786-22-9

1-Methyl-4-(4-nitrophenyl)-1,4-diazepane

Cat. No.: B8810621
CAS No.: 223786-22-9
M. Wt: 235.28 g/mol
InChI Key: XNADLAKKHYPORF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-(4-nitrophenyl)-1,4-diazepane is a useful research compound. Its molecular formula is C12H17N3O2 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

223786-22-9

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

1-methyl-4-(4-nitrophenyl)-1,4-diazepane

InChI

InChI=1S/C12H17N3O2/c1-13-7-2-8-14(10-9-13)11-3-5-12(6-4-11)15(16)17/h3-6H,2,7-10H2,1H3

InChI Key

XNADLAKKHYPORF-UHFFFAOYSA-N

Canonical SMILES

CN1CCCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-]

solubility

>35.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The mixture of 1 -fluoro-4-nitrobenzene (880 mg, 6.2 mmol), 1-methylhomopiperazine (2.3 mL, 18.6 mmol), Cs2CO3 (6.1 g, 18.6 mmol) in 20 mL DMF was stirred at 100° C. for 1.5 hr. It was diluted with DCM, filtered to remove the inorganic salts, washed with water, dried, evaporated in vacuuo to afford 1-(4-nitrophenyl)-4-methylhomopiperazine in quantitative yield. ES-MS: (M+H)+236.
Quantity
880 mg
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
6.1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Fluoronitrobenzene (10.3 g, 0.073 mol) is dissolved in water and then potassium carbonate (12.1 g, 0.0876 mol) is added. 1-Methyl[1,4]diazepane (10 g, 0.0876 mol) is introduced and then the reaction medium is heated under reflux (≅100° C.) for 5 hours. The medium is cooled. A precipitate forms, which is filtered and washed with water. A yellow solid is recovered, which is dried at 45° C. in a vacuum oven (16.21 g, yield=94.5%).
Quantity
10.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
12.1 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.